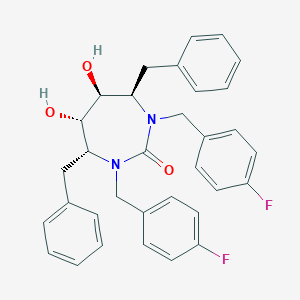
2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that belongs to the class of benzodiazepines. It has been found to have potential applications in the field of scientific research, particularly in the study of the central nervous system.
作用机制
The exact mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is not fully understood. However, it is believed to act by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which leads to a decrease in neuronal activity and a calming effect.
生化和生理效应
The biochemical and physiological effects of 2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- include anxiolytic and sedative effects. It has been shown to decrease anxiety-like behavior in animal models and induce sleep in mice. Additionally, it has been found to have anticonvulsant properties and may have potential applications in the treatment of epilepsy.
实验室实验的优点和局限性
One of the advantages of using 2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- in lab experiments is its high potency and selectivity for the GABA receptor. This makes it a useful tool for studying the role of the GABA receptor in the central nervous system. However, one of the limitations of using this compound is its potential for abuse and dependence, which may complicate its use in animal models.
未来方向
There are several future directions for the study of 2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One potential direction is the development of new drugs based on the structure of this compound for the treatment of anxiety disorders and insomnia. Another direction is the study of its potential applications in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
合成方法
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for its synthesis involves the condensation of 4-fluorobenzylamine with 2,4,6-trimethylbenzaldehyde in the presence of sodium triacetoxyborohydride. This is followed by the reduction of the resulting imine with sodium borohydride to yield the desired compound.
科学研究应用
2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been found to have potential applications in the field of scientific research, particularly in the study of the central nervous system. It has been shown to exhibit anxiolytic and sedative effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety disorders and insomnia.
属性
CAS 编号 |
153182-30-0 |
|---|---|
产品名称 |
2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
分子式 |
C33H32F2N2O3 |
分子量 |
542.6 g/mol |
IUPAC 名称 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H32F2N2O3/c34-27-15-11-25(12-16-27)21-36-29(19-23-7-3-1-4-8-23)31(38)32(39)30(20-24-9-5-2-6-10-24)37(33(36)40)22-26-13-17-28(35)18-14-26/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1 |
InChI 键 |
UWMAWECJLCRQTB-ZRTHHSRSSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)CC5=CC=CC=C5)O)O |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)CC5=CC=CC=C5)O)O |
规范 SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)CC5=CC=CC=C5)O)O |
其他 CAS 编号 |
153182-30-0 |
同义词 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydro xy-1,3-diazepan-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



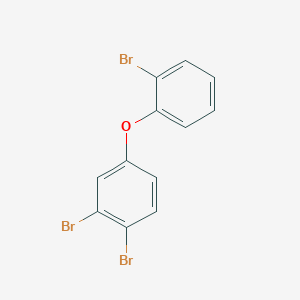
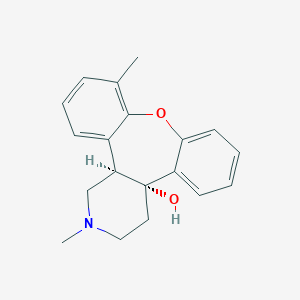
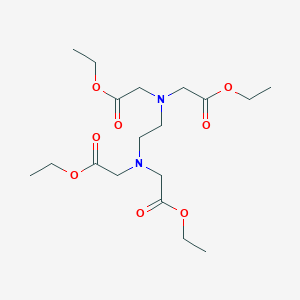


![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)
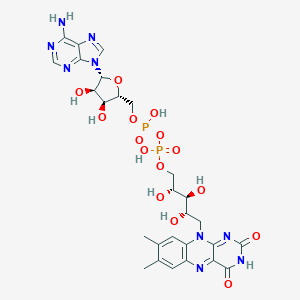
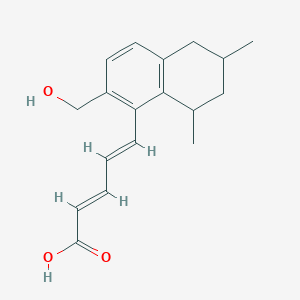
![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)
